molecular formula C11H9NO2 B13639718 1-(3-(Oxazol-4-yl)phenyl)ethanone

1-(3-(Oxazol-4-yl)phenyl)ethanone

Cat. No.: B13639718
M. Wt: 187.19 g/mol
InChI Key: HGIMAIGHHHXXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Oxazol-4-yl)phenyl)ethanone is a heterocyclic compound featuring an oxazole ring attached to a phenyl group, with an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Oxazol-4-yl)phenyl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenyl-4-acetylisoxazole with suitable reagents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts and specific reaction conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Oxazol-4-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized compounds .

Mechanism of Action

The mechanism of action of 1-(3-(Oxazol-4-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-[3-(1,3-oxazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C11H9NO2/c1-8(13)9-3-2-4-10(5-9)11-6-14-7-12-11/h2-7H,1H3

InChI Key

HGIMAIGHHHXXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=COC=N2

Origin of Product

United States

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